molecular formula C23H20N2O2S B14534642 4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline CAS No. 62178-14-7

4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline

Cat. No.: B14534642
CAS No.: 62178-14-7
M. Wt: 388.5 g/mol
InChI Key: KDGVDTLTQIIRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzyloxy group, a methoxy group, and an aniline moiety attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of a nitro group results in the formation of aniline derivatives.

Scientific Research Applications

4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress responses or modulate signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazol-4-yl}aniline is unique due to the combination of its structural features, including the thiazole ring, benzyloxy group, methoxy group, and aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62178-14-7

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[2-(3-methoxy-4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C23H20N2O2S/c1-26-22-13-18(9-12-21(22)27-14-16-5-3-2-4-6-16)23-25-20(15-28-23)17-7-10-19(24)11-8-17/h2-13,15H,14,24H2,1H3

InChI Key

KDGVDTLTQIIRNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)N)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.